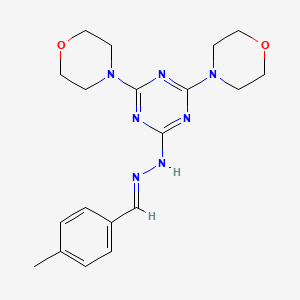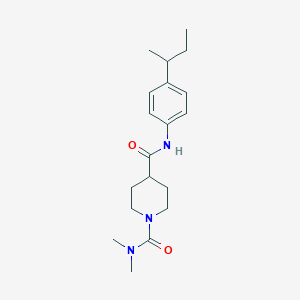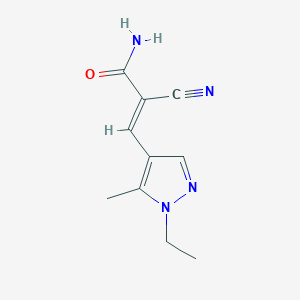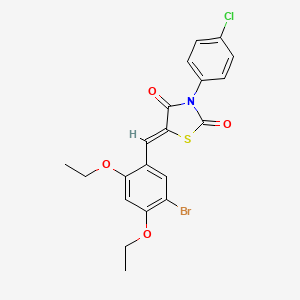
4-methylbenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylbenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone, also known as MMB-DH, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-methylbenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Research has shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 4-methylbenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is not fully understood. However, research has shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects
Research has shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. It also has neuroprotective properties, which may help to prevent the development of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methylbenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone for lab experiments is its low toxicity. This makes it a safer alternative to other compounds that are commonly used in scientific research. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4-methylbenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone. One area of research is the development of new cancer treatments that use this compound as a key component. Another area of research is the investigation of this compound's neuroprotective properties and its potential applications in the treatment of neurodegenerative disorders. Additionally, research could focus on improving the solubility of this compound to make it more accessible for use in various experiments.
In conclusion, this compound is a novel compound that has potential applications in various scientific research fields. Its anticancer and neuroprotective properties make it a promising candidate for the development of new treatments for cancer and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 4-methylbenzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone involves the reaction between 4-methylbenzaldehyde, 4,6-dichloro-1,3,5-triazine, and morpholine in the presence of a base catalyst. This reaction results in the formation of a white solid, which is then purified using column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-15-2-4-16(5-3-15)14-20-24-17-21-18(25-6-10-27-11-7-25)23-19(22-17)26-8-12-28-13-9-26/h2-5,14H,6-13H2,1H3,(H,21,22,23,24)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMATURIJYGNMQJ-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)

![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)


![N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)
![5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)
![6-ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5327683.png)
![3-(allylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327690.png)
![[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)
![3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327699.png)